
2-(4-Fluorophenyl)-3-methylpyridine
Vue d'ensemble
Description
U-62066 (mésylate), également connu sous le nom de spiradoline mésylate, est un agoniste hautement sélectif du récepteur opioïde kappa. Il s'agit d'un composé arylacetamide doté de puissantes propriétés diurétiques, analgésiques, antiarythmiques, antitussives et neuroprotectrices. Ce composé traverse facilement la barrière hémato-encéphalique et a été largement étudié pour ses effets pharmacologiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'U-62066 (mésylate) implique plusieurs étapes, commençant par la préparation du noyau arylacetamide. Les étapes clés incluent :
Formation du noyau arylacetamide : Cela implique la réaction du chlorure de 3,4-dichlorobenzoyle avec la N-méthylpyrrolidine pour former l'arylacetamide intermédiaire.
Cyclisation : L'intermédiaire subit une cyclisation avec le 1,4-butanediol pour former la structure spirocyclique.
Mésylation : La dernière étape implique la mésylation du composé en utilisant de l'acide méthanesulfonique pour obtenir l'U-62066 (mésylate).
Méthodes de production industrielle
La production industrielle de l'U-62066 (mésylate) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. Le produit final est purifié en utilisant des techniques telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions
L'U-62066 (mésylate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants courants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents comme l'hydrure de lithium et d'aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des substituants chloro sur le cycle aromatique.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés méthoxy-substitués
Applications de la recherche scientifique
L'U-62066 (mésylate) a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier les agonistes du récepteur opioïde kappa.
Biologie : Investigué pour ses effets sur le comportement social et les réponses au stress chez les modèles animaux.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans la gestion de la douleur, la diurèse et la neuroprotection.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs opioïdes kappa .
Mécanisme d'action
L'U-62066 (mésylate) exerce ses effets en se liant sélectivement aux récepteurs opioïdes kappa dans le système nerveux central. Cette liaison conduit à l'activation des voies de signalisation des récepteurs couplés aux protéines G, entraînant l'inhibition de l'adénylate cyclase et la réduction des niveaux d'AMP cyclique. Les effets en aval comprennent la modulation des canaux ioniques, conduisant à des effets analgésiques et diurétiques. Le composé bloque également les canaux sodiques, contribuant à ses propriétés antiarythmiques .
Applications De Recherche Scientifique
U-62066 (mesylate) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying kappa opioid receptor agonists.
Biology: Investigated for its effects on social behavior and stress responses in animal models.
Medicine: Studied for its potential therapeutic effects in pain management, diuresis, and neuroprotection.
Industry: Utilized in the development of new pharmacological agents targeting kappa opioid receptors .
Mécanisme D'action
U-62066 (mesylate) exerts its effects by selectively binding to kappa opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels. The downstream effects include modulation of ion channels, leading to analgesic and diuretic effects. The compound also blocks sodium channels, contributing to its antiarrhythmic properties .
Comparaison Avec Des Composés Similaires
Composés similaires
U-50488 : Un autre agoniste du récepteur opioïde kappa avec des effets analgésiques et diurétiques similaires.
Enadoline : Un agoniste puissant du récepteur opioïde kappa avec des propriétés pharmacologiques similaires.
Ketazocine : Un agoniste du récepteur opioïde kappa avec des effets analgésiques.
Unicité de l'U-62066 (mésylate)
L'U-62066 (mésylate) est unique en raison de sa haute sélectivité pour les récepteurs opioïdes kappa et de sa capacité à pénétrer efficacement la barrière hémato-encéphalique. Ce composé présente également un large éventail d'effets pharmacologiques, notamment des propriétés antiarythmiques et neuroprotectrices, ce qui en fait un outil précieux dans la recherche scientifique .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLRZUKZRWULBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544776 | |
| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101419-76-5 | |
| Record name | 2-(4-Fluorophenyl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


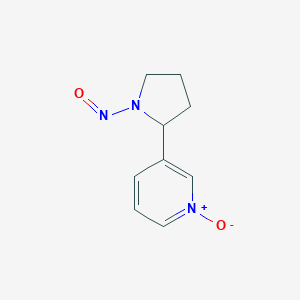
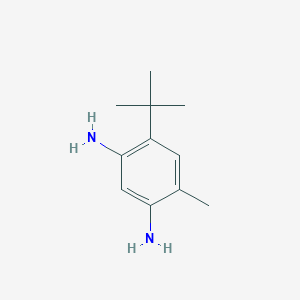
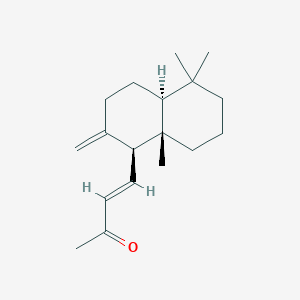
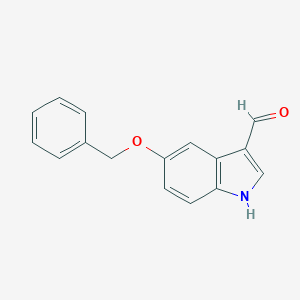

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)
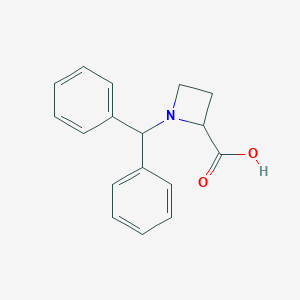
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
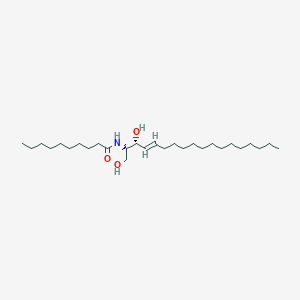


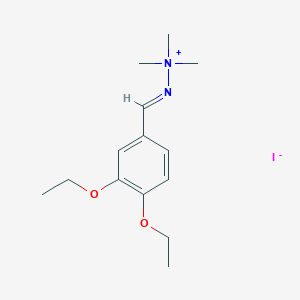
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide](/img/structure/B22349.png)

